molecular formula C9H14N4O B15257228 6-(3-Aminopiperidin-1-yl)-3,4-dihydropyrimidin-4-one

6-(3-Aminopiperidin-1-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B15257228
M. Wt: 194.23 g/mol
InChI Key: TZMSSAKOCCFPGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Aminopiperidin-1-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that contains both piperidine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Aminopiperidin-1-yl)-3,4-dihydropyrimidin-4-one typically involves the reaction of a piperidine derivative with a pyrimidine precursor. One common method involves the cyclization of 3-aminopiperidine with a suitable pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(3-Aminopiperidin-1-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The amino group in the piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6-(3-Aminopiperidin-1-yl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Aminopiperidin-1-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets in the body. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Aminopiperidin-1-yl)-3,4-dihydropyrimidin-4-one is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of piperidine and pyrimidine rings makes it a versatile scaffold for drug development .

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

4-(3-aminopiperidin-1-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C9H14N4O/c10-7-2-1-3-13(5-7)8-4-9(14)12-6-11-8/h4,6-7H,1-3,5,10H2,(H,11,12,14)

InChI Key

TZMSSAKOCCFPGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CC(=O)NC=N2)N

Origin of Product

United States

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